molecular formula C18H15F3N4O2 B278810 5-ethyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide

5-ethyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide

カタログ番号 B278810
分子量: 376.3 g/mol
InChIキー: JEEFDYSUYYXLJC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-ethyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

作用機序

TAK-659 exerts its pharmacological effects by selectively inhibiting the activity of BTK, a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling. BTK is involved in the activation of downstream signaling pathways such as phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are essential for the survival and proliferation of B-cells. By inhibiting BTK, TAK-659 blocks the activation of these downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of B-cell proliferation and survival, modulation of the immune response, and reduction of pro-inflammatory cytokine production. TAK-659 has also been shown to induce apoptosis in B-cell malignancies and enhance the efficacy of chemotherapy and immunotherapy in preclinical studies.

実験室実験の利点と制限

One of the major advantages of using TAK-659 in lab experiments is its specificity for BTK, which allows for the selective inhibition of B-cell signaling pathways without affecting other signaling pathways. TAK-659 has also been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of using TAK-659 in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

将来の方向性

There are several future directions for the research and development of TAK-659, including the evaluation of its efficacy and safety in clinical trials, the identification of biomarkers for patient selection, and the development of combination therapies with other targeted agents. TAK-659 may also have potential applications in other diseases such as autoimmune disorders and viral infections, which warrant further investigation. Additionally, the optimization of the synthesis method of TAK-659 and the development of novel analogs may lead to the discovery of more potent and selective BTK inhibitors.
Conclusion:
In conclusion, TAK-659 is a promising chemical compound that has potential applications in various fields such as cancer research, immunology, and inflammation. Its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been extensively studied, and there are several future directions for its research and development. TAK-659 may have significant implications for the treatment of B-cell malignancies and other diseases, and its continued investigation may lead to the discovery of novel therapies for these conditions.

合成法

The synthesis method of TAK-659 involves the reaction of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with 2-(trifluoromethoxy)aniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure TAK-659.

科学的研究の応用

TAK-659 has been studied extensively for its potential applications in various fields such as cancer research, immunology, and inflammation. In cancer research, TAK-659 has been shown to inhibit the growth of B-cell malignancies by targeting the Bruton's tyrosine kinase (BTK) pathway. In immunology, TAK-659 has been shown to modulate the immune response by inhibiting the activation of B-cells and T-cells. In inflammation, TAK-659 has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

特性

製品名

5-ethyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide

分子式

C18H15F3N4O2

分子量

376.3 g/mol

IUPAC名

5-ethyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]triazole-4-carboxamide

InChI

InChI=1S/C18H15F3N4O2/c1-2-14-16(23-24-25(14)12-8-4-3-5-9-12)17(26)22-13-10-6-7-11-15(13)27-18(19,20)21/h3-11H,2H2,1H3,(H,22,26)

InChIキー

JEEFDYSUYYXLJC-UHFFFAOYSA-N

SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC(F)(F)F

正規SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。